
(6-Methyl-4-tosylquinolin-3-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-Methyl-4-tosylquinolin-3-yl)(phenyl)methanone” is a synthetic compound that belongs to the family of quinoline derivatives . Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives is a well-studied area of chemistry . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Molecular Structure Analysis
Quinolines are nitrogen-containing bicyclic compounds . The molecular structure of quinoline derivatives can be quite diverse, depending on the substitutions on the quinoline ring .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound (6-Methyl-4-tosylquinolin-3-yl)(phenyl)methanone is a synthetic derivative related to the quinoline family, which has been explored for various biological and chemical properties. While specific studies on this compound are scarce, research on structurally related quinoline derivatives reveals a broad spectrum of potential applications, mainly in medicinal chemistry and material science. For example, derivatives synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties, showcasing the quinoline scaffold's versatility in drug design (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Anticancer and Antimicrobial Activity
Quinoline derivatives, similar in structure to this compound, have been identified as potential anticancer agents. They exhibit cytotoxicity toward various cancer cell lines, inhibiting migration and invasion, and reducing cancer stem cell populations, comparable to known therapeutic agents (Chakravarti et al., 2014). Additionally, quinoline-based compounds have shown promising antibacterial and antifungal activities, further underscoring their potential in addressing multidrug-resistant microbial infections.
Fluorescent Probes and Sensors
Quinoline derivatives have also been developed as high-selective fluorescent sensors for detecting metal ions, such as Zn2+. These compounds, designed from structures akin to this compound, exhibit enhanced fluorescence upon binding to specific ions, offering a tool for detecting metal ions in various environmental and biological contexts (Jinlai et al., 2016).
Eigenschaften
IUPAC Name |
[6-methyl-4-(4-methylphenyl)sulfonylquinolin-3-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3S/c1-16-8-11-19(12-9-16)29(27,28)24-20-14-17(2)10-13-22(20)25-15-21(24)23(26)18-6-4-3-5-7-18/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXCJWDAZPDPHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
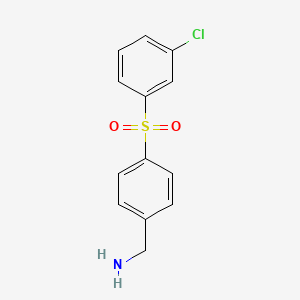
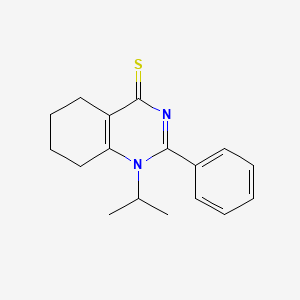
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3015194.png)
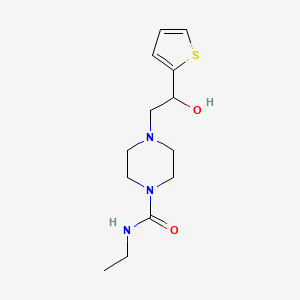
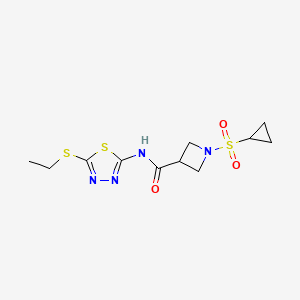
![1,3-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3015198.png)

![N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide](/img/structure/B3015203.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B3015204.png)
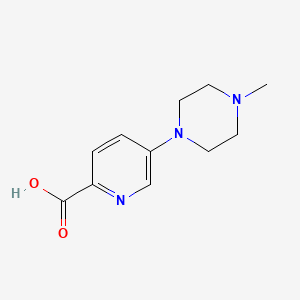
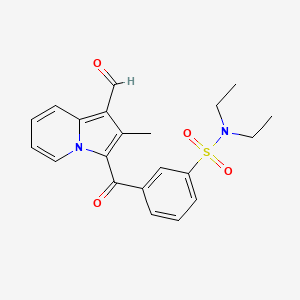
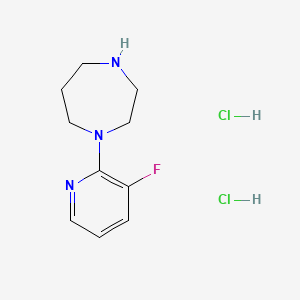
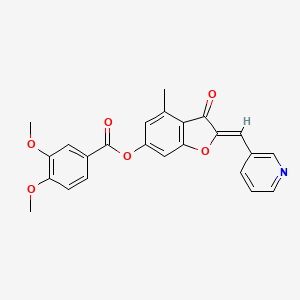
![N-[2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3015212.png)
